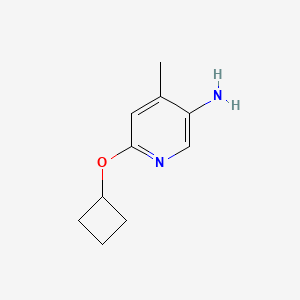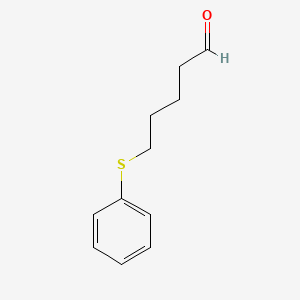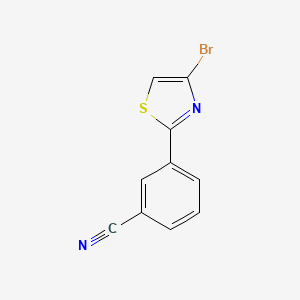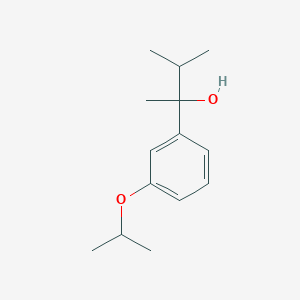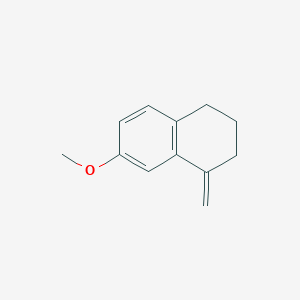
1-Methylene-7-methoxy-1,2,3,4-tetrahydronaphthalene
Vue d'ensemble
Description
1-Methylene-7-methoxy-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C12H14O It is a derivative of tetrahydronaphthalene, characterized by the presence of a methoxy group at the 7th position and a methylene group at the 1st position
Méthodes De Préparation
The synthesis of 1-Methylene-7-methoxy-1,2,3,4-tetrahydronaphthalene can be achieved through several synthetic routes. One common method involves the reaction of 7-methoxy-1-tetralone with methylene iodide in the presence of a strong base such as potassium tert-butoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Analyse Des Réactions Chimiques
1-Methylene-7-methoxy-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the methylene group to form 1-methyl-7-methoxy-1,2,3,4-tetrahydronaphthalene.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy group. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces saturated hydrocarbons.
Applications De Recherche Scientifique
1-Methylene-7-methoxy-1,2,3,4-tetrahydronaphthalene has several scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: This compound may be used in the development of bioactive molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer drugs.
Industry: It can be utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which 1-Methylene-7-methoxy-1,2,3,4-tetrahydronaphthalene exerts its effects is not fully understood. its chemical structure suggests that it may interact with various molecular targets, including enzymes and receptors. The methoxy group can participate in hydrogen bonding and other interactions, while the methylene group may undergo metabolic transformations, leading to the formation of active metabolites.
Comparaison Avec Des Composés Similaires
1-Methylene-7-methoxy-1,2,3,4-tetrahydronaphthalene can be compared to other similar compounds, such as:
1-Methylene-1,2,3,4-tetrahydronaphthalene:
7-Methoxy-1-tetralone: Contains a carbonyl group instead of a methylene group, leading to different chemical properties and uses.
1-Methyl-7-methoxy-1,2,3,4-tetrahydronaphthalene: The methylene group is replaced by a methyl group, affecting its reactivity and potential biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
6-methoxy-4-methylidene-2,3-dihydro-1H-naphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-9-4-3-5-10-6-7-11(13-2)8-12(9)10/h6-8H,1,3-5H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCISIXQBJWYTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC2=C)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
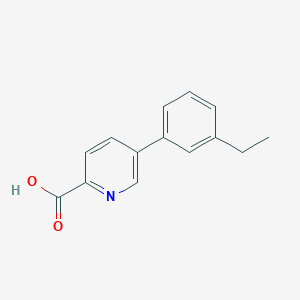
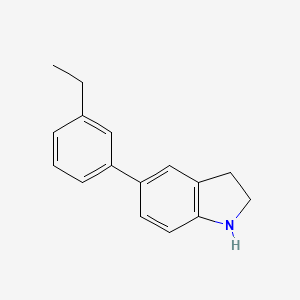
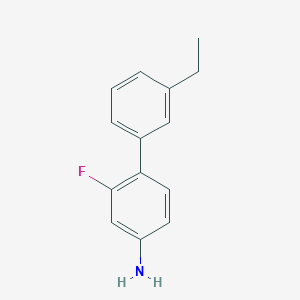
amine](/img/structure/B7937573.png)
![[(2-Bromo-4-chlorophenyl)methyl][(pyridin-4-yl)methyl]amine](/img/structure/B7937586.png)
amine](/img/structure/B7937589.png)
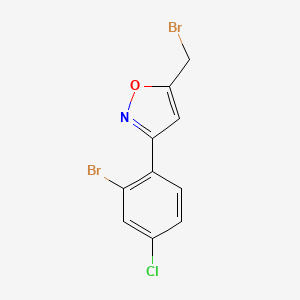
![methyl 3-methyl-2-[(morpholine-4-carbonyl)amino]butanoate](/img/structure/B7937612.png)
acetate](/img/structure/B7937615.png)
![1-[3-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B7937616.png)
